![molecular formula C19H17NO4 B2778154 (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 903861-51-8](/img/structure/B2778154.png)
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate
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Overview
Description
The compound is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound, also known as an aromatic organic compound . The molecule also contains a pyridinyl group, which is a derivative of pyridine, a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. A related compound, (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate, was studied using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, a related compound, (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate, was found to undergo a substitution cascade involving 4-methylpyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its precise molecular structure. A related compound, (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate, was studied for its structural and nonlinear optical properties .Scientific Research Applications
Antitumor and Anticancer Properties
The compound’s structure suggests potential antitumor and anticancer activity. Researchers have explored its effects on cancer cell lines, particularly those related to topoisomerase II alpha inhibition and Hh signaling cascade inhibition . Further investigations could elucidate its mechanism of action and potential therapeutic applications.
Protein Kinase Inhibition
The compound’s pyridoquinazoline scaffold, which includes the pyridine and pyrimidine moieties, has been relevant for protein kinase inhibition. Specifically, the planar pyrido[3,4-g]quinazoline tricyclic system appears crucial for maintaining protein kinase inhibitory potency . Researchers may explore its selectivity against specific kinases and evaluate its potential as a kinase inhibitor.
Synthetic Methodology and Derivatives
Researchers have synthesized derivatives of this compound, including (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone. These derivatives were evaluated against a panel of protein kinases, emphasizing the importance of the planar pyridoquinazoline structure . Investigating additional derivatives and optimizing synthetic routes could enhance its applicability.
Aromatic Ketone Synthesis
The compound’s pyridin-2-yl-methane moiety can undergo efficient copper-catalyzed Csp3-H oxidation to yield pyridin-2-yl-methanones . Researchers may explore its utility in the synthesis of aromatic ketones and related compounds.
Imidazo[1,2-a]pyridine Synthesis
Water-mediated reactions have led to the synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and α-bromoacetophenone . This method could be further optimized and applied to other heterocyclic systems.
Biological Targets Beyond Cancer
Given the compound’s diverse heterocyclic structure, researchers should investigate its interactions with other biological targets beyond cancer-related pathways. Exploring its potential in antimicrobial, anti-inflammatory, or neuroprotective contexts could yield valuable insights.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the planarity of the pyrido[3,4-g]quinazoline tricyclic system is mandatory to maintain the protein kinase inhibitory potency in similar compounds .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11(2)19(22)23-14-8-12(3)17-15(10-14)24-16(18(17)21)9-13-4-6-20-7-5-13/h4-11H,1-3H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQFGJAFDJCKZ-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate |
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